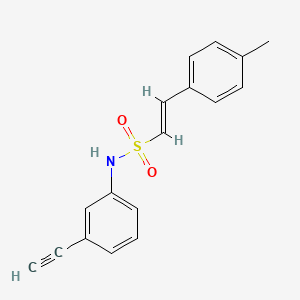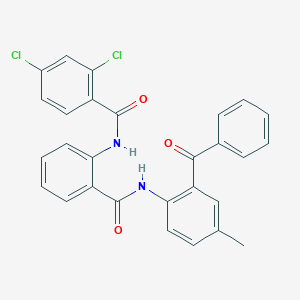
2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile (ASMSN) is a sulfur-containing compound that has been studied for its potential applications in a variety of scientific research areas. It is an important intermediate in the synthesis of many organic compounds and has been used as a starting material in the synthesis of a variety of pharmaceuticals. ASMSN is a relatively new compound and its properties are still being studied.
科学的研究の応用
Synthesis and Chemical Properties
- The compound 2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile, while not directly studied, is related to a class of pyridones and pyrimidines which have been synthesized and characterized for their properties. For instance, 2-, 4-, and 6-pyridones related to 1-methylnicotinonitrile have been compared in terms of their synthesis and properties (Robinson & Cepurneek, 1965). Similarly, compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone have been studied for their structural properties, providing insights into the behavior of related sulfanyl-substituted nicotinonitriles (Ataol & Ekici, 2014).
Potential Applications in Material Science
- In material science, derivatives of similar compounds have been utilized in polymers to study photophysical properties and fluorescence behavior. For example, a pyran-based CTD monomer was synthesized and copolymerized with styrene, methyl methacrylate, and acrylonitrile to study its absorption and emission properties, which could provide insights into the potential applications of this compound in similar contexts (Kwak et al., 2009).
Chemical Transformations and Reactions
- Chemical transformations of related compounds have been a subject of interest, such as the structural transformation of 2-aza-1,3,5-trienes into 1,3-thiazoles, which highlights the reactivity of similar sulfanyl-substituted compounds (Nedolya et al., 2018). This type of study can shed light on the reactivity and potential applications of this compound in synthetic chemistry.
Antimicrobial Activities
- Some heterocyclic compounds, including those with structures related to this compound, have been explored for their antimicrobial activities. For instance, compounds like 4-Allylamino-1-methyl-6-methylthiopyrazolo[3,4-d]pyrimidine have been synthesized and tested for antibacterial and antifungal activities (Rahman et al., 2003). This suggests a potential avenue for exploring the biological activities of this compound.
Catalysis and Industrial Applications
- In the field of catalysis and industrial chemistry, compounds like this compound can be relevant. For instance, the ammoxidation process, involving the insertion of nitrogen into certain groups to produce nitriles, is of significant interest in industrial chemistry. This process, utilized for synthesizing nitriles, could potentially apply to the synthesis or transformation of this compound and related compounds (Martin & Kalevaru, 2010).
特性
IUPAC Name |
6-methyl-4-[(Z)-2-phenylethenyl]-2-prop-2-enylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-3-11-21-18-17(13-19)16(12-14(2)20-18)10-9-15-7-5-4-6-8-15/h3-10,12H,1,11H2,2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYDNJZTOUFJP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC=C)C#N)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=N1)SCC=C)C#N)/C=C\C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)
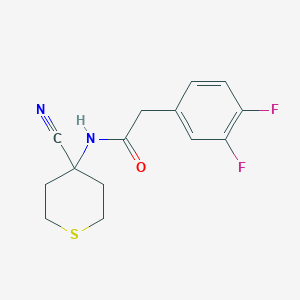

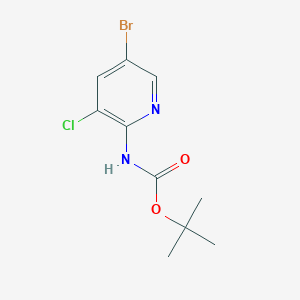
![4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3016297.png)
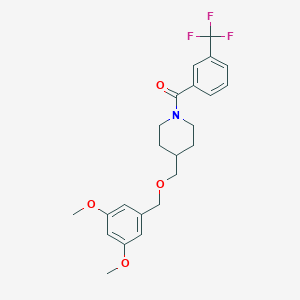
![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)

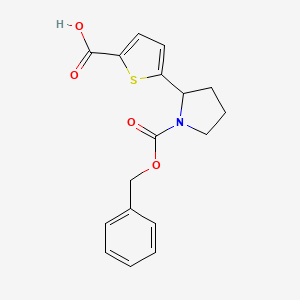

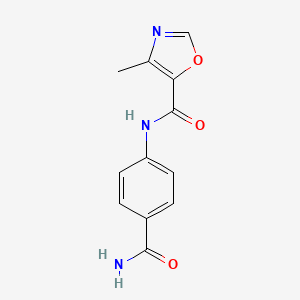
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)
